4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)-4,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydroindeno[5,4-f]chromen-2(3h)-one
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Overview
Description
4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)-4,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydroindeno[5,4-f]chromen-2(3h)-one is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)-4,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydroindeno[5,4-f]chromen-2(3h)-one involves multiple steps, including the formation of the indeno[5,4-f]chromene core and subsequent functionalization. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)-4,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydroindeno[5,4-f]chromen-2(3h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to new products.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)-4,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydroindeno[5,4-f]chromen-2(3h)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a valuable tool for investigating biological processes and interactions at the molecular level.
Medicine: The compound’s potential therapeutic properties are being explored for developing new drugs and treatments.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of 4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)-4,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydroindeno[5,4-f]chromen-2(3h)-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene
- 4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)octahydroindeno[5,4-f]chromene
Uniqueness
4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)-4,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydroindeno[5,4-f]chromen-2(3h)-one stands out due to its specific structural features and the resulting chemical properties
Properties
CAS No. |
21857-91-0 |
---|---|
Molecular Formula |
C27H44O2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
3a,9a,11a-trimethyl-1-(6-methylheptan-2-yl)-1,2,3,3b,4,8,9,9b,10,11-decahydroindeno[5,4-f]chromen-7-one |
InChI |
InChI=1S/C27H44O2/c1-18(2)8-7-9-19(3)20-12-16-27(6)22-10-11-23-25(4,15-14-24(28)29-23)21(22)13-17-26(20,27)5/h11,18-22H,7-10,12-17H2,1-6H3 |
InChI Key |
VZQNFCUKPWRLKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2CC=C4C3(CCC(=O)O4)C)C)C |
Origin of Product |
United States |
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